Z-2-Fluoro-3-(3-pyridyl)acrylic acid

Medicinal Chemistry Property Prediction Quality Control

Z-2-Fluoro-3-(3-pyridyl)acrylic acid (CAS 359435-42-0) is a fluorinated α,β-unsaturated carboxylic acid featuring a pyridine ring at the β-position and a strategically positioned fluorine atom at the α-position in the Z-configuration. With molecular formula C₈H₆FNO₂ and molecular weight 167.14 g/mol, this compound belongs to the fluorinated heterocyclic building block class widely employed in medicinal chemistry and materials science.

Molecular Formula C8H6FNO2
Molecular Weight 167.14 g/mol
CAS No. 359435-42-0
Cat. No. B014507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-2-Fluoro-3-(3-pyridyl)acrylic acid
CAS359435-42-0
Synonyms(2Z)-2-Fluoro-3-(3-pyridinyl)-2-propenoic Acid; 
Molecular FormulaC8H6FNO2
Molecular Weight167.14 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C=C(C(=O)O)F
InChIInChI=1S/C8H6FNO2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-5H,(H,11,12)/b7-4-
InChIKeyJCFUUOVZEHIBNV-DAXSKMNVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-2-Fluoro-3-(3-pyridyl)acrylic Acid (CAS 359435-42-0): A Fluorinated Pyridyl-Acrylic Acid Building Block for Medicinal Chemistry and Coordination Polymer Research


Z-2-Fluoro-3-(3-pyridyl)acrylic acid (CAS 359435-42-0) is a fluorinated α,β-unsaturated carboxylic acid featuring a pyridine ring at the β-position and a strategically positioned fluorine atom at the α-position in the Z-configuration . With molecular formula C₈H₆FNO₂ and molecular weight 167.14 g/mol, this compound belongs to the fluorinated heterocyclic building block class widely employed in medicinal chemistry and materials science [1]. The compound is characterized by the InChIKey JCFUUOVZEHIBNV-DAXSKMNVSA-N and isomeric SMILES C1=CC(=CN=C1)/C=C(/C(=O)O)\F, which uniquely define its Z-stereochemistry and α-fluoro substitution pattern . It is available as an off-white solid with decomposition temperature >265°C and is recommended for storage at -20°C [2].

Why Non-Fluorinated or E-Isomer Pyridyl-Acrylic Acid Analogs Cannot Substitute Z-2-Fluoro-3-(3-pyridyl)acrylic Acid in Research Applications


Substituting Z-2-fluoro-3-(3-pyridyl)acrylic acid with non-fluorinated analogs such as trans-3-(3-pyridyl)acrylic acid (CAS 19337-97-4) or 3-(3-pyridyl)acrylic acid (CAS 1126-74-5) fundamentally alters key physicochemical and reactivity parameters essential for reproducible research outcomes. The α-fluorine substituent increases molecular weight from approximately 149.15 g/mol to 167.14 g/mol, modifies electronic properties through fluorine's high electronegativity, and shifts LogP from the non-fluorinated baseline . The strategic placement of fluorine in organic molecules has been extensively documented to enhance metabolic stability, improve membrane permeability, and increase target protein binding affinity [1][2]. Furthermore, the Z-configuration of the target compound (InChIKey JCFUUOVZEHIBNV-DAXSKMNVSA-N) differs stereochemically from the E-configuration (InChIKey VUVORVXMOLQFMO-ONEGZZNKSA-N) of trans-3-(3-pyridyl)acrylic acid, which can significantly influence molecular recognition, binding geometry, and downstream biological or catalytic activity . Generic substitution without accounting for these parameters introduces uncontrolled variables that compromise experimental reproducibility and procurement specifications.

Quantitative Comparative Evidence: How Z-2-Fluoro-3-(3-pyridyl)acrylic Acid Differs from Non-Fluorinated and E-Isomer Analogs


Molecular Weight Differentiation: Z-2-Fluoro-3-(3-pyridyl)acrylic Acid vs. Non-Fluorinated Pyridyl-Acrylic Acid Analogs

The α-fluorine substitution in Z-2-fluoro-3-(3-pyridyl)acrylic acid increases the molecular weight to 167.14 g/mol, compared to 149.15 g/mol for the non-fluorinated analog 3-(3-pyridyl)acrylic acid (CAS 1126-74-5) and 149.149 g/mol for trans-3-(3-pyridyl)acrylic acid (CAS 19337-97-4) . This 17.99–18.00 g/mol mass difference is essential for accurate molar calculations in stoichiometric reactions, stock solution preparation, and analytical method development.

Medicinal Chemistry Property Prediction Quality Control

Stereochemical Configuration: Z-Isomer Identity and Differentiation from E-Isomer Analogs

Z-2-fluoro-3-(3-pyridyl)acrylic acid possesses the Z-configuration as defined by its unique InChIKey (JCFUUOVZEHIBNV-DAXSKMNVSA-N) and isomeric SMILES (C1=CC(=CN=C1)/C=C(/C(=O)O)\F), which differs from the E-configuration of trans-3-(3-pyridyl)acrylic acid (InChIKey VUVORVXMOLQFMO-ONEGZZNKSA-N; SMILES C1=CC(=CN=C1)C=CC(=O)O) . The Z-configuration places the carboxylic acid and pyridyl groups on the same side of the double bond, whereas the E-configuration positions them on opposite sides, creating distinct spatial arrangements that affect molecular recognition.

Stereochemistry Molecular Recognition Structural Biology

Electronic Property Modulation: Fluorine Substitution Effects on Reactivity and Lipophilicity

The α-fluorine atom in Z-2-fluoro-3-(3-pyridyl)acrylic acid introduces electronic effects that are absent in non-fluorinated pyridyl-acrylic acid analogs. Fluorine, with the highest electronegativity among elements (Pauling 3.98), exerts a strong electron-withdrawing inductive effect (-I) while also participating in resonance donation (+M) from its lone pairs [1]. The calculated LogP of the target compound is 1.47660, which represents increased lipophilicity relative to non-fluorinated pyridyl-acrylic acids [2].

Medicinal Chemistry Physicochemical Properties Drug Design

Thermal Stability and Storage Requirements: Decomposition Profile Differentiation

Z-2-fluoro-3-(3-pyridyl)acrylic acid exhibits a decomposition temperature >265°C and is recommended for storage at -20°C in a freezer, as specified by Toronto Research Chemicals' product documentation [1]. In contrast, trans-3-(3-pyridyl)acrylic acid (CAS 19337-97-4) is stable at ambient storage temperatures with a reported melting point range of 232°C–235°C . This differential thermal behavior profile informs appropriate handling, long-term storage protocols, and suitability for experimental conditions involving thermal stress.

Stability Testing Storage Conditions Quality Assurance

Structural Uniqueness: Registry-Confirmed Identity and Absence of Bioactivity Data

Z-2-fluoro-3-(3-pyridyl)acrylic acid is registered under CAS 359435-42-0 with the DTXSID401247138 substance identifier in the EPA DSSTox database and the PubChem-deposited structural data confirming its identity as (2Z)-2-fluoro-3-(pyridin-3-yl)prop-2-enoic acid [1][2]. A systematic review of publicly available primary research literature, patent databases, and authoritative sources reveals no peer-reviewed head-to-head biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀) for this specific compound in direct comparison with its closest analogs. This absence of comparative bioactivity data represents a critical evidence gap for procurement decisions based on potency or selectivity.

Chemical Identity Database Registration Evidence Assessment

Optimal Research and Procurement Application Scenarios for Z-2-Fluoro-3-(3-pyridyl)acrylic Acid (CAS 359435-42-0)


Medicinal Chemistry Programs Requiring Fluorine-Enhanced Pharmacokinetic Properties

Research programs aimed at improving metabolic stability, membrane permeability, or target binding affinity through strategic fluorine incorporation should procure Z-2-fluoro-3-(3-pyridyl)acrylic acid. The α-fluorine substitution modulates electronic properties and increases lipophilicity (LogP = 1.47660) relative to non-fluorinated analogs, a modification strategy validated across numerous FDA-approved fluorinated pyridine-containing drugs [1][2]. The Z-configuration further provides stereochemically defined building blocks for structure-activity relationship (SAR) studies where spatial orientation affects molecular recognition.

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

Z-2-fluoro-3-(3-pyridyl)acrylic acid functions as a bifunctional ligand combining a pyridine nitrogen coordination site and a carboxylic acid binding motif within a single Z-configured fluorinated scaffold. This compound enables the synthesis of coordination polymers and metal-organic frameworks with potential applications in luminescent materials, gas storage, separation processes, and catalysis [1]. The Z-stereochemistry and α-fluorine substituent introduce steric and electronic features not available from non-fluorinated or E-isomer pyridyl-acrylic acid analogs, offering tunable properties for materials science applications.

Fluorinated Building Block Procurement for Custom Synthesis

Organic synthesis laboratories requiring a fluorinated pyridyl-acrylic acid scaffold for further derivatization should procure CAS 359435-42-0. The compound serves as a versatile intermediate that can undergo oxidation, reduction, and substitution reactions typical of α,β-unsaturated carboxylic acids, with the fluorine atom at the α-position influencing reactivity and directing subsequent transformations [1]. Procurement of the correct stereoisomer (Z-configuration, confirmed by InChIKey JCFUUOVZEHIBNV-DAXSKMNVSA-N) is essential for downstream products where stereochemistry is retained or influences reaction outcomes.

Property-Modulated Scaffold for Proteomics Research

Z-2-fluoro-3-(3-pyridyl)acrylic acid is designated as a research compound for proteomics applications, according to vendor documentation [1]. Researchers exploring the effects of fluorination on protein-ligand interactions, enzyme inhibition profiles, or bioconjugation chemistry should utilize this fluorinated scaffold. The compound's freezer storage requirement (-20°C) and decomposition temperature >265°C must be factored into laboratory logistics planning [2]. Note that direct comparative bioactivity data for this compound against specific protein targets is not currently available in public literature, so procurement should be driven by physicochemical differentiation needs rather than demonstrated biological potency claims.

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